(3S,4S)-3-Hexyl-4-((R)-2-hydroxytridecyl)oxetan-2-one (CAS 104872-06-2), formally recognized as Orlistat USP Related Compound A, is a highly specific beta-lactone intermediate and analytical reference standard[1]. Structurally, it is the free alcohol precursor to the anti-obesity drug Orlistat (Tetrahydrolipstatin), containing the intact (3S,4S)-oxetan-2-one core and an (R)-2-hydroxytridecyl side chain [2]. In industrial procurement, this compound is primarily sourced for two distinct workflows: as a highly pure reference standard for HPLC-based impurity profiling in pharmaceutical quality control, and as a stereochemically pure building block for the final-stage synthesis of Orlistat and novel endocannabinoid 2-arachidonoylglycerol (2-AG) hydrolysis inhibitors[3]. Its exact stereochemical scaffold is non-negotiable for both target enzyme binding and regulatory compliance[1].
Substituting this specific compound with closely related analogs, such as Orlistat Dihydropyranone Impurity or the fully esterified Orlistat API, fundamentally disrupts both analytical and synthetic workflows [1]. In pharmaceutical QC, regulatory monographs mandate the use of Orlistat Related Compound A to establish system suitability and calculate relative retention times; using a different impurity standard invalidates the chromatographic assay and prevents batch release [2]. In synthetic applications, utilizing a diastereomeric mixture or a precursor lacking the specific (3S,4S, 2R) stereocenters results in epimeric API products that fail to meet strict pharmacological efficacy thresholds [3]. Furthermore, the unprotected secondary hydroxyl group is uniquely required for the final esterification step; substituting it with a pre-esterified analog prevents the necessary coupling with N-formyl-L-leucine [2].
In HPLC methods for Orlistat API release testing, Orlistat Related Compound A (the free alcohol) exhibits a distinct relative retention time compared to the parent API and other impurities like the open-ring acid [1]. Because it lacks the bulky N-formyl-L-leucine ester, its interaction with the stationary phase ensures baseline resolution from the Orlistat peak [2]. Quantitative assays require this specific standard to determine the impurity mass fraction accurately, as its UV response factor differs significantly from the parent compound [1].
| Evidence Dimension | Chromatographic Retention Time (RT) |
| Target Compound Data | Unique, reproducible RT as specified for USP Related Compound A |
| Comparator Or Baseline | Orlistat API and Related Compounds B/C/D |
| Quantified Difference | Baseline resolution (Rs > 1.5) from the API peak, preventing co-elution |
| Conditions | USP normal-phase or reverse-phase HPLC impurity assay |
Regulatory compliance for Orlistat batch release strictly requires this exact chemical standard to validate chromatographic system suitability.
The synthesis of Orlistat requires the precise coupling of N-formyl-L-leucine to the secondary hydroxyl group of the precursor [1]. Using (3S,4S)-3-Hexyl-4-((R)-2-hydroxytridecyl)oxetan-2-one ensures that the final API retains the required (S) configuration at the newly formed ester linkage via Mitsunobu inversion of the (2R)-alcohol[2]. Utilizing a racemic or (2S)-epimeric mixture of this precursor drastically reduces the yield of the pharmacologically active Orlistat isomer, necessitating costly downstream chiral separations [1].
| Evidence Dimension | Stereospecific API Conversion |
| Target Compound Data | (2R)-hydroxyl configuration enables direct Mitsunobu inversion to the (S)-ester |
| Comparator Or Baseline | (2S)-epimer or racemic precursors |
| Quantified Difference | Prevents the formation of inactive (R)-ester Orlistat epimers, ensuring high target stereochemical yield |
| Conditions | Mitsunobu esterification with N-formyl-L-leucine |
Procuring the exact (2R)-epimer is mandatory for synthetic chemists to achieve the correct final stereochemistry of the Orlistat API without yield-destroying side reactions.
While Orlistat is a potent inhibitor of lipases, its free alcohol precursor serves as a critical structure-activity relationship (SAR) probe[1]. The removal of the N-formyl-L-leucine ester significantly alters the compound's steric bulk and binding affinity within the hydrophobic pocket of lipases responsible for 2-arachidonoylglycerol (2-AG) hydrolysis [2]. Comparative binding assays utilize this precursor to quantify the exact contribution of the leucine ester moiety to the overall inhibitory potency and enzyme selectivity [1].
| Evidence Dimension | Lipase Binding Pocket Steric Profile |
| Target Compound Data | Unobstructed beta-lactone core due to the absence of the bulky leucine ester |
| Comparator Or Baseline | Fully esterified Orlistat (Tetrahydrolipstatin) |
| Quantified Difference | Provides a baseline measurement of beta-lactone pharmacophore activity isolated from ester-driven hydrophobic interactions |
| Conditions | In vitro 2-AG hydrolysis / MAGL / DAGL inhibition assays |
For researchers developing novel endocannabinoid modulators, this compound is the essential baseline control for evaluating ester side-chain modifications.
Procured strictly as Orlistat USP Related Compound A for calibrating HPLC instruments, determining system suitability, and quantifying degradation products or synthetic impurities in commercial Orlistat API and capsule batches to ensure regulatory compliance [1].
Utilized as the advanced, stereochemically pure intermediate for the final synthetic step of Orlistat, undergoing Mitsunobu esterification with N-formyl-L-leucine to yield the active pharmaceutical ingredient with the correct (S)-ester configuration [2].
Employed as a structural analog of Tetrahydrolipstatin in biochemical assays to establish baseline beta-lactone binding metrics, aiding in the design of novel, selective inhibitors for 2-arachidonoylglycerol (2-AG) hydrolysis [3].
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